molecular formula C10H10BrNO5 B1632624 Ethyl 2-(4-bromo-2-nitrophenoxy)acetate CAS No. 528892-33-3

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Cat. No.: B1632624
CAS No.: 528892-33-3
M. Wt: 304.09 g/mol
InChI Key: SRRPEZQNZGHKTA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C10H10BrNO5 and its molecular weight is 304.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate serves as a key intermediate in the synthesis of various organic compounds. For instance, Altowyan et al. (2022) demonstrated an efficient synthesis method for Ethyl-2-(4-aminophenoxy)acetate, a precursor for novel dual hypoglycemic agents. This synthesis involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction, showcasing the compound's role in facilitating the development of potential therapeutic agents. The study also includes X-ray structure determination and Hirshfeld surface analysis to understand the molecular interactions and structural properties of the synthesized compounds (Altowyan et al., 2022).

Applications in Organic Synthesis

The compound has also been explored for its reactivity and application in organic synthesis. For example, Knipe et al. (1977) investigated the synthesis of 2-(p-nitrophenoxy)ethylamines by reactions of 2-aminoethanols with p-chloronitrobenzene, demonstrating the compound's utility in creating functionalized amines for further chemical transformations (Knipe et al., 1977).

Antioxidant Activity

Research on derivatives of this compound has shown potential antioxidant properties. Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which exhibited potent scavenging activity against DPPH radicals. These findings suggest that compounds related to this compound could be explored for their antioxidant capabilities in food and pharmaceutical applications (Li et al., 2012).

Environmental Applications

This compound and its derivatives have also been studied for their environmental applications. Uberoi and Bhattacharya (1997) investigated the toxicity and degradability of nitrophenols, including derivatives of this compound, in anaerobic systems. Their research contributes to understanding the environmental impact and degradation pathways of nitrophenolic compounds in wastewater treatment processes (Uberoi & Bhattacharya, 1997).

Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPEZQNZGHKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-nitro-phenol (3.28 g, 15.0 mmol, 1 equiv) in dimethylformamide (40 mL) at 23° C. was added potassium carbonate (4.14 g, 30 mmol, 2 equiv) followed by ethyl bromoacetate (1.84 mL, 16.6 mmol, 1.1 equiv). The resulting mixture was warmed to 60° C. (oil bath) for 90 min then cooled to 23° C. The reaction mixture was partitioned between ethyl acetate:heptane (1:1) and water (100 mL each). The organic layer was separated and washed successively with water, saturated brine solution (100 ml, each) then dried (MgSO4), filtered and concentrated to give 4.50 g (11.5 mmol, 77%) of the product as a yellow oil.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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